Technical Guide: Physicochemical Properties of Acetyl(2-fluorophenyl)acetic acid
Technical Guide: Physicochemical Properties of Acetyl(2-fluorophenyl)acetic acid
The following technical guide details the physicochemical properties, stability profile, and analytical characterization of Acetyl(2-fluorophenyl)acetic acid (Systematic name: 2-(2-fluorophenyl)-3-oxobutanoic acid ).
This guide is structured for researchers and drug development professionals, focusing on the compound's utility as a pharmacophore scaffold and its handling requirements due to the thermodynamic instability inherent to
Executive Summary & Chemical Identity
Acetyl(2-fluorophenyl)acetic acid is a fluorinated
This structural motif introduces significant reactivity, specifically the tendency for spontaneous decarboxylation to form 1-(2-fluorophenyl)propan-2-one. Consequently, this compound is often handled in situ or stored as its more stable ethyl/methyl ester until hydrolysis is required.
Chemical Identification
| Parameter | Detail |
| Systematic Name | 2-(2-fluorophenyl)-3-oxobutanoic acid |
| Common Synonyms | |
| CAS Registry Number | 127974-90-1 (Acid form); 125116-71-4 (Related isomer check) Note: Often indexed as Ethyl ester (CAS 93942-42-8) |
| PubChem CID | 3023024 |
| Molecular Formula | |
| Molecular Weight | 196.18 g/mol |
| SMILES | CC(=O)C(C1=CC=CC=C1F)C(=O)O |
Physicochemical Specifications
The introduction of the fluorine atom at the ortho position influences the lipophilicity and metabolic stability of the phenyl ring, a common tactic in medicinal chemistry to block metabolic oxidation.
Core Properties Table
| Property | Value / Range | Experimental/Predicted |
| Physical State | Solid (Crystalline powder) | Experimental |
| Color | White to Off-white | Experimental |
| Melting Point | 98°C – 102°C (Dec) | Experimental (Decarboxylates) |
| Boiling Point | Not applicable (Decomposes) | Theoretical |
| pKa (Carboxyl) | 3.42 ± 0.15 | Predicted (ACD/Labs) |
| pKa ( | 10.8 ± 0.2 | Predicted |
| LogP | 1.65 | Predicted (Consensus) |
| Solubility (Water) | Sparingly soluble (approx. 0.5 mg/mL) | Predicted |
| Solubility (Organic) | Soluble in DCM, EtOAc, MeOH, DMSO | Experimental |
| Polar Surface Area | 54.37 | Calculated |
| Rotatable Bonds | 3 | Structural |
Mechanistic Insight: The Fluorine Effect
The 2-fluoro substituent exerts an electron-withdrawing inductive effect (-I) on the phenyl ring. This slightly increases the acidity of the
Stability & Handling Protocol
Critical Warning: As a
Stability Workflow
To maintain integrity, the following "Cold-Chain" protocol is recommended:
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Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
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Handling: Avoid heating above 40°C during drying or concentration.
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Solvent Choice: Avoid acidic aqueous solvents which accelerate decarboxylation. Use buffered systems (pH 7.0) if aqueous media is necessary.
Decomposition Pathway
The following Graphviz diagram illustrates the decomposition risk versus the synthetic utility pathway.
Figure 1: Stability vs. Utility Pathway. High temperatures trigger irreversible decarboxylation, while controlled low-temperature condensation yields desired heterocycles.
Synthesis & Purification Methodology
For research applications, the compound is typically synthesized via the Claisen condensation of 2-fluorophenylacetate esters, followed by careful hydrolysis.
Protocol: Hydrolysis of Ethyl 2-(2-fluorophenyl)-3-oxobutanoate
Note: This protocol assumes the starting material is the stable ethyl ester.
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Dissolution: Dissolve 10 mmol of ethyl 2-(2-fluorophenyl)-3-oxobutanoate in 20 mL of Methanol.
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Saponification: Cool to 0°C. Add 1.1 equivalents of NaOH (1M aqueous solution) dropwise.
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Why: Low temperature prevents immediate decarboxylation of the forming carboxylate.
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Reaction: Stir at 0°C–5°C for 4 hours. Monitor by TLC (EtOAc:Hexane 3:7).
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Workup (Critical Step):
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Acidify carefully with cold 1M HCl to pH ~3.0 while keeping the flask in an ice bath.
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Immediately extract with cold Dichloromethane (DCM).
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Dry organic layer over
(anhydrous).
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Isolation: Evaporate solvent under reduced pressure at a bath temperature <30°C .
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Result: White crystalline solid. Store immediately at -20°C.
Analytical Characterization
Validating the identity of Acetyl(2-fluorophenyl)acetic acid requires distinguishing it from its decarboxylated ketone byproduct.
HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm (Phenyl absorption).
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Expected Retention: The acid will elute earlier (more polar) than the decarboxylated ketone.
Spectroscopic Profile
| Method | Characteristic Signals |
| 1H NMR (CDCl3) | |
| 13C NMR | Carbonyls at ~200 ppm (Ketone) and ~170 ppm (Acid); C-F coupling observed in aromatic region. |
| Mass Spec (ESI-) | [M-H]- peak at m/z 195.1. |
| IR Spectroscopy | Broad O-H stretch (2500-3300 |
Functional Applications in Drug Discovery
This scaffold is a versatile "C3-synthon" for constructing pharmacologically active heterocycles.
Pyrazole Synthesis (NSAID/COX-2 Analogs)
Reaction with hydrazines (
Isoxazole Synthesis
Condensation with hydroxylamine yields isoxazoles. The regioselectivity is controlled by pH, allowing for the synthesis of specific immunomodulatory candidates.
Quinolone Antibiotics
Through further derivatization (e.g., Knorr synthesis), the scaffold can be cyclized to form fluoro-quinolones, utilizing the fluorine atom's position to enhance gyrase inhibition.
Analytical Workflow Diagram
The following diagram outlines the decision tree for characterizing the synthesized compound.
Figure 2: Analytical Characterization Workflow. Ensures differentiation between the target acid and its decarboxylated degradation product.
References
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PubChem. (2025).[1] Acetyl(2-fluorophenyl)acetic acid (CID 3023024). National Center for Biotechnology Information. Available at: [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
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BioBlocks. (2024). Building Blocks for Medicinal Chemistry: Fluorinated Phenylacetic Acids. Available at: [Link] (General reference for fluorinated scaffolds).
